Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine Scaffold: M1 PAM Potency and Agonism Liability Compared Head-to-Head
In a direct scaffold-hopping study, the pyrrolo[3,2-b]pyridine-based M1 PAM VU6007496 (compound 11) was compared side-by-side with its pyrrolo[2,3-b]pyridine-based predecessor VU6007477 and a thieno[3,2-b]pyridine congener (compound 12). On human M1, compound 11 (pyrrolo[3,2-b]pyridine scaffold) exhibited an EC₅₀ of 228 nM (80% ACh max, pEC₅₀ = 6.78 ± 0.11) with minimal M1 agonism (EC₅₀ > 10 μM, 24% ACh Max) [1]. In contrast, the thieno[3,2-b]pyridine compound 12 was more potent as a PAM (EC₅₀ = 149 nM, 73% ACh max) but displayed undesirable moderate M1 agonism (EC₅₀ = 3.1 μM, 38% ACh Max) [1]. Both compounds were inactive on human and rat M2–M5 (EC₅₀s > 30 μM). In a Lead Profiling Screen of 68 GPCRs, ion channels, and transporters, compound 11 had no significant off-target hits (<50% displacement at 10 μM), whereas compound 12 showed a significant hit at melatonin MT₁ (70% displacement at 10 μM) [1]. In vivo, compound 11 demonstrated a minimum effective dose of 3 mg/kg p.o. in novel object recognition, with rat PK showing 66% oral bioavailability and a 6.1 h half-life [1].
| Evidence Dimension | M1 PAM potency (human) and agonist liability |
|---|---|
| Target Compound Data | EC₅₀ = 228 nM (PAM), >10 μM (agonism), 24% ACh Max, pEC₅₀ = 6.78 ± 0.11; clean ancillary pharmacology (0/68 off-targets) |
| Comparator Or Baseline | Thieno[3,2-b]pyridine 12: EC₅₀ = 149 nM (PAM), 3.1 μM (agonism), 38% ACh Max; 1/68 off-targets (MT₁). Pyrrolo[2,3-b]pyridine VU6007477: parent scaffold with different M1 PAM profile (see original publication). |
| Quantified Difference | ~10-fold lower M1 agonism for pyrrolo[3,2-b]pyridine scaffold; zero vs. one off-target hit in 68-target panel |
| Conditions | Human M1 calcium mobilization assay (CHO cells); Lead Profiling Screen radioligand displacement at 10 μM; rat IV/PO PK at 1/10 mg/kg |
Why This Matters
For researchers developing M1 PAMs, the pyrrolo[3,2-b]pyridine scaffold offers a therapeutically critical reduction in agonist-driven cholinergic toxicity compared to alternative scaffolds, directly impacting candidate advancement decisions.
- [1] Engers JL, Bollinger KA, Capstick RA, et al. Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chem Neurosci. 2024;15(18):3421-3433. doi:10.1021/acschemneuro.4c00508. Table 1: comparative pharmacology of compounds 11 and 12. Table 2: PK parameters of 11. View Source
